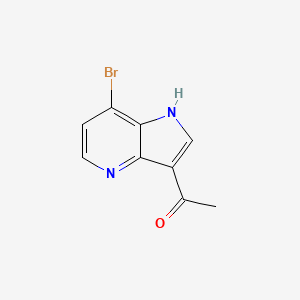

3-Acetyl-7-bromo-4-azaindole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(7-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-5(13)6-4-12-9-7(10)2-3-11-8(6)9/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGXOQVCAQKNHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C(C=CN=C12)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001220364 | |

| Record name | Ethanone, 1-(7-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260385-55-4 | |

| Record name | Ethanone, 1-(7-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260385-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(7-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 3 Acetyl 7 Bromo 4 Azaindole

Reactivity of the Acetyl Moiety at C-3

The acetyl group at the C-3 position of the 4-azaindole (B1209526) core is a key site for functional group manipulation, enabling a wide array of chemical modifications. Its reactivity is largely analogous to that of 3-acetylindoles, which have been extensively studied.

Carbonyl Reactivity and Functional Group Interconversions

The carbonyl group of the acetyl moiety exhibits typical reactivity, serving as a precursor for various functional group interconversions. Reduction of the carbonyl group can lead to the corresponding alcohol, 1-(7-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanol, which can be achieved using reducing agents such as sodium borohydride. Further reduction can yield the ethyl derivative, 7-bromo-3-ethyl-1H-pyrrolo[3,2-b]pyridine.

Oxidation of the acetyl group can be employed to form a carboxylic acid derivative at the C-3 position, which can then undergo further reactions such as esterification or amidation. The methyl group of the acetyl moiety can also be functionalized. For instance, it can undergo halogenation to form a haloacetyl derivative, which is a versatile intermediate for nucleophilic substitution reactions.

| Reactant | Reagent(s) | Product | Transformation |

|---|---|---|---|

| 3-Acetyl-7-bromo-4-azaindole | NaBH4 | 1-(7-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanol | Carbonyl Reduction to Alcohol |

| This compound | LiAlH4 or H2/Pd | 7-bromo-3-ethyl-1H-pyrrolo[3,2-b]pyridine | Carbonyl Reduction to Alkane |

| This compound | NBS or Br2 | 3-(Bromoacetyl)-7-bromo-4-azaindole | α-Halogenation |

Condensation and Cyclization Reactions Involving the Acetyl Group

The acetyl group is a valuable handle for constructing more complex heterocyclic systems through condensation and cyclization reactions. The active methyl group of the acetyl moiety can participate in condensation reactions with various electrophiles. For example, it can react with aldehydes in the presence of a base to form α,β-unsaturated ketones (chalcones). These intermediates can then undergo further cyclization reactions to form new rings.

Furthermore, the acetyl group can be a key component in the synthesis of fused heterocyclic systems. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) rings fused to the azaindole core. Similarly, condensation with active methylene (B1212753) compounds can be employed to construct pyridine (B92270) or other heterocyclic rings. The versatility of the acetyl group in such transformations makes this compound a valuable building block in medicinal and materials chemistry.

Reactivity of the Bromo Substituent at C-7

The bromine atom at the C-7 position of the pyridine ring is a versatile functional group that readily participates in a variety of cross-coupling and substitution reactions, providing a powerful tool for introducing molecular diversity.

Palladium-Catalyzed Cross-Coupling Reactions at the C-7 Bromo Position

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The C-7 bromo position of this compound is amenable to a range of these transformations.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling the bromo-azaindole with an organoboron reagent, typically a boronic acid or ester. This method is widely used to introduce aryl or heteroaryl substituents at the C-7 position. researchgate.netuni-rostock.de The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. researchgate.netuni-rostock.de

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between the bromo-azaindole and a terminal alkyne. nih.govnih.gov This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, leading to the formation of 7-alkynyl-4-azaindole derivatives. nih.govnih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromo-azaindole with an alkene to form a new C-C bond, resulting in the introduction of a vinyl group at the C-7 position. chemicalbook.comucalgary.caresearchgate.net

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling the bromo-azaindole with a primary or secondary amine. nih.govatlanchimpharma.com This is a powerful method for introducing a wide variety of amino substituents at the C-7 position and is catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. nih.govatlanchimpharma.com

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl boronic acid | Pd(PPh3)4, Base | 7-Aryl/Heteroaryl-4-azaindole |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2, CuI, Base | 7-Alkynyl-4-azaindole |

| Heck | Alkene | Pd(OAc)2, Ligand, Base | 7-Alkenyl-4-azaindole |

| Buchwald-Hartwig | Amine | Pd2(dba)3, Ligand, Base | 7-Amino-4-azaindole |

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The electron-deficient nature of the pyridine ring in the 4-azaindole system makes the C-7 position susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom can be displaced by a variety of nucleophiles, particularly when the reaction is facilitated by activating groups or specific reaction conditions.

Common nucleophiles used in SNAr reactions with halo-pyridines include amines, alkoxides, and thiolates. For instance, heating this compound with an amine in a suitable solvent can lead to the corresponding 7-amino derivative. Similarly, reaction with sodium methoxide (B1231860) would yield the 7-methoxy derivative. The reactivity in SNAr can be enhanced by the presence of electron-withdrawing groups on the ring or by using a strong base. Microwave-assisted protocols have also been shown to facilitate these transformations, often leading to higher yields and shorter reaction times. enamine.net

Reactivity of the Azaindole Ring Nitrogen Atoms (N-1 and Pyridine Nitrogen)

The two nitrogen atoms in the 4-azaindole ring system, the pyrrole-type nitrogen at N-1 and the pyridine-type nitrogen, exhibit distinct reactivity profiles, allowing for selective functionalization.

The N-1 nitrogen of the pyrrole (B145914) ring is nucleophilic and can be readily alkylated or acylated. Deprotonation with a suitable base, such as sodium hydride, followed by treatment with an alkyl halide or an acyl chloride, leads to the corresponding N-1 substituted derivative. chemicalbook.com This functionalization can be used to introduce a variety of groups that can modulate the electronic properties and steric environment of the molecule.

The pyridine nitrogen is basic and can be protonated or quaternized. It can also be oxidized to form an N-oxide. google.comacs.org The formation of the N-oxide activates the pyridine ring towards both electrophilic and nucleophilic attack. For instance, N-oxidation can facilitate nucleophilic substitution at the C-4 and C-6 positions. Furthermore, the pyridine nitrogen can act as a directing group in certain metal-catalyzed C-H activation reactions. nih.gov

N-Alkylation and N-Acylation Reactions

The pyrrole nitrogen of the 7-azaindole (B17877) core can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are typically achieved by first deprotonating the N-H bond with a suitable base to form an anionic azaindole species, which then acts as a nucleophile.

N-Alkylation: The alkylation of the pyrrole nitrogen is a common strategy to introduce various substituents, which can modulate the compound's physicochemical properties. The reaction is generally carried out in an aprotic solvent using bases such as sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or potassium carbonate (K2CO3). researchgate.net The resulting anion is then treated with an alkyl halide to yield the N-alkylated product. researchgate.net This process is typically irreversible and under kinetic control. researchgate.net

N-Acylation: Similar to alkylation, N-acylation introduces an acyl group onto the pyrrole nitrogen. This reaction can be performed using acylating agents like acetic anhydride (B1165640) in the presence of acetic acid. researchgate.net The choice of reaction conditions can influence the site of acylation (N- vs. C-acylation). For instance, C-acylation at the 3-position is favored when using acetic anhydride with aluminum chloride (AlCl3). researchgate.netnih.gov Given that the 3-position is already substituted in this compound, N-acylation is the expected pathway under appropriate conditions.

The table below summarizes typical conditions for these reactions based on general 7-azaindole chemistry.

| Transformation | Reagents and Conditions | Product Type |

| N-Alkylation | 1. Base (e.g., NaH, KOH) in aprotic solvent (e.g., THF, DMF) 2. Alkyl halide (e.g., CH3I, BnBr) | N-Alkyl-3-acetyl-7-bromo-4-azaindole |

| N-Acylation | Acetic anhydride, Acetic acid, reflux | N-Acetyl-3-acetyl-7-bromo-4-azaindole |

Oxidative Transformations (e.g., N-Oxide Formation)

The pyridine nitrogen of the 7-azaindole ring can be selectively oxidized to form an N-oxide. This transformation is a key step for further functionalizing the pyridine portion of the molecule. The introduction of the N-oxide group alters the electronic properties of the ring, facilitating nucleophilic substitution reactions that are otherwise difficult to achieve.

The formation of 7-azaindole N-oxide is typically accomplished using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA). researchgate.netatlanchimpharma.com This reaction provides a direct route to activate the pyridine ring. researchgate.net Once formed, the N-oxide can direct subsequent reactions, such as nitration or halogenation, to specific positions on the pyridine ring. researchgate.netgoogle.com For example, treatment of 7-azaindole N-oxide with nitric acid in trifluoroacetic acid leads to nitration at the 4-position. researchgate.net Similarly, the N-oxide can be used to introduce a chlorine atom at the C-4 position using reagents like methanesulfonyl chloride (MsCl). atlanchimpharma.com

| Transformation | Reagent | Product | Significance |

| N-Oxide Formation | mCPBA | This compound-N-oxide | Activation of the pyridine ring for further functionalization |

Further Functionalization and Diversification Strategies for this compound Scaffolds

The presence of the bromine atom at the 7-position provides a versatile handle for a variety of cross-coupling reactions, enabling significant diversification of the this compound scaffold.

Directed Arylation and Heteroarylation Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and introducing aryl and heteroaryl moieties. The bromine atom on the this compound scaffold is well-suited for such transformations.

Suzuki-Miyaura Coupling: This reaction is widely used to couple aryl or heteroaryl boronic acids (or their esters) with aryl halides. nih.govmdpi.com In the context of this compound, the C-7 bromine can be reacted with a variety of (hetero)arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base to yield 7-(hetero)aryl-substituted derivatives. nih.gov This strategy allows for the systematic exploration of structure-activity relationships by introducing diverse aromatic systems.

Stille Coupling: Another important method involves the coupling of organostannanes with organic halides. N-protected 3-bromo-7-azaindoles have been converted into their corresponding 3-trimethylstannyl derivatives, which can then participate in Stille cross-coupling reactions. researchgate.net A similar strategy could be applied at the 7-bromo position to introduce various groups.

These coupling reactions are fundamental to expanding the chemical diversity of the azaindole core.

| Reaction | Key Reagents | Typical Product |

| Suzuki-Miyaura Coupling | (Hetero)aryl boronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | 3-Acetyl-7-(hetero)aryl-4-azaindole |

| Stille Coupling | Organostannane (e.g., R-Sn(CH3)3), Pd catalyst | 3-Acetyl-7-substituted-4-azaindole |

Introduction of Diverse Chemical Moieties

Beyond cross-coupling reactions at the C-7 position, other strategies can be employed to introduce a wide range of chemical functionalities onto the this compound scaffold.

Metalation and Electrophilic Quench: Halogen-metal exchange is a common technique for functionalizing aryl halides. Treatment of a bromo-azaindole with an organolithium reagent like n-butyllithium (n-BuLi) can generate a lithiated intermediate. researchgate.net This highly reactive species can then be quenched with various electrophiles to introduce different functional groups. For instance, reacting a lithiated azaindole with ethylene (B1197577) oxide can yield a hydroxyethyl (B10761427) substituent. researchgate.net This approach opens the door to introducing alkyl, silyl, and other functional groups.

Modification of the Acetyl Group: The acetyl group at the C-3 position is itself a site for further chemical modification. For example, it can undergo condensation reactions or be reduced to an alcohol, providing another point of diversification for the molecule.

The combination of these functionalization strategies makes this compound a highly valuable and adaptable scaffold for the synthesis of complex molecules. researchgate.net

Computational and Theoretical Investigations of 3 Acetyl 7 Bromo 4 Azaindole and Its Analogues

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are employed to model the electronic distribution and predict the chemical reactivity of molecules. For the 4-azaindole (B1209526) scaffold, these studies help elucidate the fundamental properties that govern its interactions.

Molecular orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. youtube.com The energy and distribution of these frontier molecular orbitals determine the molecule's nucleophilic and electrophilic character. youtube.com

Studies on the 7-azaindole (B17877) monomer using methods like the complete active space (CAS) SCF method and multiconfigurational second-order perturbation theory (CASPT2) have been performed to calculate excitation energies, oscillator strengths, and dipole moments. researchgate.net For the related 5-(4-nonylphenyl)-7-azaindole, calculations at the B3LYP/6-311++G** level of theory show the HOMO is distributed across both the phenyl and azaindole moieties, while the LUMO is primarily located on the azaindole core. researchgate.net This distribution is crucial for understanding the photophysical properties and reactivity of such compounds. Density functional theory (DFT) has been successfully used to calculate the electron spectra of indole (B1671886) and various azaindoles, providing predictions for vertical ionization energies and excitation spectra. mdpi.comresearchgate.net

Table 1: Frontier Molecular Orbital Energies for Azaindole Analogues Note: The following table presents theoretical values for related azaindole compounds to illustrate typical energy levels, as specific data for 3-Acetyl-7-bromo-4-azaindole is not available.

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Source |

|---|---|---|---|---|

| 7-Azaindole | B3LYP/6-311++G** | -6.2 | -1.1 | researchgate.net |

| 5-(4-nonylphenyl)-7-azaindole | B3LYP/6-311++G** | -6.0 | -1.2 | researchgate.net |

Computational methods are vital for mapping reaction pathways and understanding the energetic barriers involved. By calculating the energies of reactants, products, and transition states, chemists can predict reaction feasibility and mechanisms. For instance, theoretical calculations have been performed on 1,3-dipolar cycloaddition reactions, a common reaction type for heterocyclic compounds, using high-accuracy methods like G3B3 to determine activation and reaction energies. acs.org

The study of excited-state tautomerization in 7-azaindole complexes with methanol (B129727) has utilized CASSCF and second-order multireference perturbation theory (MRPT2) to characterize the electronic structures and energies of the reactant, transition state, and product. acs.org Such studies reveal that proton transfer can occur through a concerted but asynchronous mechanism. acs.org While specific transition state calculations for this compound are not publicly available, these analogous studies demonstrate the power of computational chemistry to elucidate complex reaction mechanisms, including the role of aromaticity in stabilizing transition states of pericyclic reactions. beilstein-journals.org

Molecular Dynamics Simulations of 4-Azaindole Systems

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of molecules and their interactions with their environment, such as proteins or solvents. mdpi.commdpi.com This technique is particularly valuable for understanding how a ligand like a 4-azaindole derivative adapts its conformation within a protein's binding site and the stability of the resulting complex. mdpi.com

MD simulations have been effectively used to study the interaction of 7-azaindole derivatives with biological targets. In a study involving inhibitors of the SARS-CoV-2 spike protein, 100-nanosecond MD simulations were performed to analyze the stability of the ligand-protein complex. nih.gov The simulations revealed that specific 7-azaindole derivatives could stably bind to the interface of the S1-RBD and hACE2, causing changes in the structural dynamics of the proteins and thereby reducing their binding affinity. nih.gov These simulations can track the formation and duration of key interactions, such as hydrogen bonds and pi-stacking, over time, providing a deeper understanding than static models alone. nih.govnih.gov

Docking Studies and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to screen virtual libraries of compounds and to model how a ligand, such as a 4-azaindole derivative, might interact with a protein target. ijper.orgnih.govnih.gov

Docking studies on various azaindole analogues have successfully identified their binding pockets within different protein targets. The azaindole scaffold is a common "hinge-binder" in kinase inhibitors. researchgate.netnih.govpharmablock.com For example, 4-azaindole inhibitors of TGFβRI have been shown to bind in the ATP binding site, with the pyridinylacetamide group interacting directly with the hinge region residue His283. nih.gov A conserved lysine (B10760008) (Lys232) also forms a crucial hydrogen bonding interaction. nih.gov Similarly, docking of a novel 7-azaindole derivative into the adenosine-binding pocket of the DDX3 protein (PDB ID: 2I4I) identified key interactions with residues Tyr200 and Arg202. nih.gov

Table 2: Key Interacting Residues for Azaindole Analogues in Various Protein Targets

| Protein Target | Azaindole Analogue Type | Key Interacting Residues | Interaction Type | Source |

|---|---|---|---|---|

| TGFβRI | 4-Azaindole | His283, Lys232, Asp351 | Hydrogen Bond | nih.gov |

| c-Met Kinase | 4-Azaindole | Ile1084 | Hydrogen Bond | researchgate.net |

| DDX3 | 7-Azaindole | Tyr200, Arg202 | π-interactions, Hydrogen Bond | nih.gov |

| SARS-CoV-2 S1-RBD/hACE2 | 7-Azaindole | ASP30 (hACE2), LYS417 (S1-RBD) | Hydrogen Bond, π-cation | nih.gov |

Beyond identifying the binding site, docking simulations predict the specific binding mode, or "pose," of the ligand and estimate its binding affinity, often expressed as a docking score. For azaindole-based kinase inhibitors, a common binding mode involves the formation of bidentate hydrogen bonds with the kinase's hinge region; the pyridine (B92270) nitrogen acts as a hydrogen bond acceptor, while the pyrrole (B145914) NH serves as a hydrogen bond donor. pharmablock.com

In the case of a 7-azaindole derivative targeting the DDX3 protein, the predicted binding mode showed π-interactions with Tyr200 and hydrogen bonds with Arg202, resulting in a favorable docking score of -7.99 kcal/mol. nih.gov For SARS-CoV-2 inhibitors, MD simulations following docking confirmed that a 7-azaindole derivative could form a stable hydrogen bond with ASP30 of hACE2 for 98% of the simulation time, along with stable pi-cation and water bridge interactions with residues on the S1-RBD. nih.gov These detailed interaction models are crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective analogues. nih.govnih.gov

Pharmacological Relevance and Biological Applications of 4 Azaindole Scaffolds in Academic Research

Azaindoles as Privileged Structures in Medicinal Chemistry Research

The strategic incorporation of a nitrogen atom into the indole (B1671886) ring can also create novel intellectual property opportunities. Current time information in Denver, CO, US. The four positional isomers of azaindole—4-azaindole (B1209526), 5-azaindole, 6-azaindole, and 7-azaindole (B17877)—each exhibit distinct physicochemical characteristics, allowing for fine-tuning of a drug candidate's properties. nih.gov While 7-azaindoles are the most frequently encountered in scientific literature, 4- and 5-azaindoles are also the subject of extensive preclinical investigation. pharmablock.com The versatility of the azaindole scaffold has led to its widespread application in the development of therapeutic agents for a variety of diseases, including cancer and inflammatory conditions. nih.govnih.gov

Targeting Kinases with 4-Azaindole Derivatives

The structural similarity of the azaindole core to the adenine (B156593) fragment of adenosine (B11128) triphosphate (ATP) makes it a particularly valuable scaffold for the design of kinase inhibitors. pharmablock.com Kinases are a large family of enzymes that play a crucial role in cellular signaling by catalyzing the transfer of a phosphate (B84403) group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Azaindole-based compounds can act as competitive inhibitors, binding to the ATP-binding site of kinases and thereby blocking their activity. nih.gov The nitrogen atom in the azaindole ring can form key hydrogen bond interactions within the ATP-binding pocket, enhancing the inhibitor's potency and selectivity. nih.govnih.gov

Academic research has demonstrated the efficacy of 4-azaindole derivatives in inhibiting a range of specific kinase families implicated in various pathologies.

p38 MAP Kinase: A new class of p38 mitogen-activated protein (MAP) kinase inhibitors based on a 4-azaindole core has been developed. nih.govresearchsolutions.com These inhibitors, such as 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine, have shown potent inhibition of p38, a key regulator of proinflammatory cytokine biosynthesis. researchgate.netnih.gov The development of these compounds is aimed at creating disease-modifying agents for the treatment of chronic inflammation and autoimmune diseases. nih.govacs.org

c-Met: A series of 4-azaindole derivatives has been identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase whose aberrant activation is linked to tumor growth and metastasis. nih.govresearchgate.net Optimization of this series, guided by structural biology, has led to the development of highly effective inhibitors. nih.gov

DYRK1A: The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a validated target for several pathologies. nih.gov Research has led to the development of 4-azaindole derivatives as inhibitors of DYRK1A. nih.govnih.gov

Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. nih.gov While many reported Aurora kinase inhibitors are based on the 7-azaindole scaffold, the broader class of azaindoles is recognized for its potential in targeting these kinases. nih.govacs.org

X-ray crystallography has been instrumental in elucidating the binding modes of 4-azaindole inhibitors with their target kinases, providing a rational basis for structure-based drug design.

The co-crystal structure of a 4-azaindole derivative bound to c-Met kinase confirmed the postulated binding mode, with the azaindole nitrogen forming a crucial hydrogen bond with the kinase hinge region. nih.govresearchgate.net This structural information guided the subsequent optimization of the inhibitor series. nih.gov

Similarly, high-resolution crystal structures of 4-azaindole inhibitors in complex with the transforming growth factor-beta receptor I (TGFβRI) kinase domain have been obtained. nih.govresearchgate.net These structures revealed that the 4-azaindole core interacts with a conserved lysine (B10760008) residue, while a pyridine (B92270) acetamide (B32628) group forms hydrogen bonds with the hinge region. nih.gov These detailed structural insights are invaluable for designing more potent and selective kinase inhibitors. nih.govresearchgate.net

Computer-aided drug design (CADD) has become an indispensable tool in the discovery and development of kinase inhibitors, including those based on the 4-azaindole scaffold. mdpi.com Computational methods, such as molecular docking and molecular dynamics simulations, are used to predict the binding affinity and mode of interaction of potential inhibitors with their target kinases. mdpi.com

In the development of 4-azaindole inhibitors of p38 MAP kinase, for instance, X-ray crystallographic data of a lead compound bound to the active site was used to guide the optimization of the series through computational modeling. nih.gov This approach allowed for a focused effort to modulate the physical properties of the core structure while maintaining potent inhibition. nih.gov Structure-based pharmacophore modeling has also been employed in the design of azaindole derivatives as DprE1 inhibitors. nih.gov These computational strategies accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity and most favorable drug-like properties. mdpi.com

Research into Antimicrobial and Antiparasitic Applications of Azaindoles

The pharmacological utility of the 4-azaindole scaffold extends beyond kinase inhibition to the realm of infectious diseases.

A significant area of research has focused on the development of 4-azaindole derivatives as novel anti-tubercular agents. researchgate.net These compounds have been shown to be potent inhibitors of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall. nih.govnih.gov

A notable example is the 1,4-azaindole series, which emerged from scaffold morphing efforts and demonstrated excellent in vitro and in vivo activity against Mycobacterium tuberculosis. researchgate.netacs.org These compounds act as non-covalent inhibitors of DprE1. researchgate.net One such derivative, TBA-7371, has advanced to Phase 1 clinical trials. nih.gov An important feature of these 4-azaindole-based DprE1 inhibitors is their equal potency against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.gov This makes them a promising new class of therapeutics to combat the growing threat of multidrug-resistant tuberculosis. researchgate.net The docking of TBA-7371 with DprE1 has provided insights for further scaffold hopping strategies to develop new reversible inhibitors. asm.org

Anti-trypanosomal Research and 4-Azaindole Derivatives (e.g., Trypanosoma cruzi, Trypanosoma brucei)

The 4-azaindole scaffold has been a subject of investigation in the search for new treatments for neglected tropical diseases caused by trypanosomatid parasites. Researchers have explored derivatives of this scaffold for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, and Trypanosoma brucei, which causes Human African Trypanosomiasis (HAT), or sleeping sickness. usp.brdndi.orgnih.govusp.brnih.govresearchgate.net

In one notable study, a 4-azaindole-2-piperidine compound, identified from GlaxoSmithKline's "Chagas box," demonstrated moderate activity against T. cruzi. dndi.org This finding prompted extensive medicinal chemistry efforts to optimize the compound's structure-activity relationship (SAR). usp.brdndi.orgusp.brnih.govresearchgate.net Despite these efforts, a derivative with sufficient potency and metabolic stability for in-vivo studies could not be identified. dndi.org

For HAT, a high-throughput screening campaign identified a series of 3,5-disubstituted-7-azaindoles as potent growth inhibitors of T. brucei. acs.org Subsequent hit-to-lead optimization resulted in a compound with a promising pharmacokinetic profile. However, its development was halted because it could not penetrate the blood-brain barrier, a critical requirement for treating the advanced stage of the disease. acs.org Other research has also focused on substituted 4-aminoazaindoles, repurposing human kinase inhibitor chemotypes to identify compounds that potently inhibit T. brucei growth in vitro. nih.govacs.org

Modulation of Molecular Properties for Optimized Biological Interaction

Introducing a nitrogen atom into the indole ring to form an azaindole can lead to:

Enhanced Solubility : Azaindole derivatives often exhibit markedly improved aqueous solubility compared to their indole counterparts. pharmablock.comnih.gov

Improved Metabolic Stability : The nitrogen atom can alter the molecule's susceptibility to metabolic enzymes, potentially leading to a longer half-life. pharmablock.com

Modulated Lipophilicity : The position of the nitrogen atom allows for the fine-tuning of the molecule's lipophilicity (logP), which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govmdpi.comnih.gov

Additional Hydrogen Bonding : The pyridine nitrogen of the azaindole ring can act as an additional hydrogen bond acceptor, potentially increasing binding affinity to target proteins like kinases. nih.govnih.govnih.gov

These modifications are critical for optimizing a drug candidate's pharmacokinetic and pharmacodynamic properties, transforming a biologically active compound into a viable therapeutic agent. nih.gov

Structure-Activity Relationship (SAR) Studies for 4-Azaindole Analogues

SAR studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. For 4-azaindole analogues, these studies provide a roadmap for rational drug design. usp.brusp.brnih.govresearchgate.netacs.org

Impact of C-3 and C-7 Substituents on Biological Activity Profiles

The C-3 and C-7 positions of the azaindole ring are key points for chemical modification to modulate biological activity. The specific compound, 3-Acetyl-7-bromo-4-azaindole, features an acetyl group at C-3 and a bromine atom at C-7, both of which serve as versatile chemical handles for further synthesis.

C-3 Position : This position is often modified to introduce groups that can interact with specific pockets in a target protein. For instance, in the development of kinase inhibitors, substituents at C-3 can be designed to occupy the solvent-exposed region of the ATP-binding site, enhancing potency and selectivity. nih.gov Research on 7-azaindoles has shown that introducing aryl groups at the C-3 position can be beneficial for HIV-1 integrase inhibitory activity. acs.org

C-7 Position : The 7-position is also critical. In many kinase inhibitors, the nitrogen at the 7-position (in 7-azaindole) acts as a hydrogen bond acceptor, mimicking the adenine portion of ATP to bind to the hinge region of the kinase. nih.govnih.gov While this article focuses on the 4-azaindole scaffold, the principles of substitution apply. The bromine atom at C-7 of this compound is a prime site for cross-coupling reactions (like Suzuki or Buchwald-Hartwig), allowing for the introduction of a wide array of substituents to explore the SAR and optimize for a specific biological target. nih.gov

The table below summarizes SAR findings for various azaindole derivatives, illustrating the effect of substitutions.

| Scaffold | Target | Key SAR Findings |

| 4-Azaindole-2-piperidine | Trypanosoma cruzi | Modifications to the piperidine (B6355638) and azaindole moieties were explored, but failed to yield a compound with sufficient metabolic stability and potency. usp.brdndi.org |

| Substituted 4-aminoazaindoles | Trypanosoma brucei | Replacement of the 7-azaindole with a benzofuran (B130515) led to a 2-fold improvement in potency. N-alkylation of the azaindole was well-tolerated. acs.org |

| 3,5-Disubstituted-7-azaindoles | Trypanosoma brucei | Extensive optimization led to a potent compound, but it lacked the necessary CNS penetration for late-stage HAT. acs.org |

| 3,6-Diaryl 7-azaindoles | HIV-1 Integrase | Diaryl derivatives showed better inhibition than mono-aryl derivatives, highlighting the importance of the C-6 aryl group. acs.org |

Pharmacophore Modeling and Ligand-Based Design

When the three-dimensional structure of a biological target is unknown, researchers can rely on ligand-based design methods. nih.gov Pharmacophore modeling is a key technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. nih.govresearchgate.net

For azaindole derivatives, a pharmacophore model can be built using a set of known active and inactive compounds. acs.org This model then serves as a 3D query to screen virtual libraries for new molecules that fit the required features. In a study on T. brucei inhibitors, a seven-feature pharmacophore model was developed for a series of substituted azaindoles. acs.org This model, which included a hinge-binding motif, helped rationalize the observed SAR and guided the design of new, more potent analogues. acs.org

Fragment-Based Drug Discovery (FBDD) Approaches Utilizing Azaindole Fragments

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying lead compounds. nih.govbenthamdirect.comtandfonline.comfrontiersin.orgbiosolveit.de This approach begins by screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. biosolveit.de The azaindole core is an excellent example of a privileged fragment used in FBDD. mdpi.compharmablock.combenthamdirect.com

Once a fragment like 7-azaindole is found to bind to a target, its binding mode is typically determined using techniques like X-ray crystallography. pharmablock.com Medicinal chemists then "grow" the fragment by adding chemical functionalities to improve its affinity and potency, or "link" it to other fragments that bind in nearby pockets. biosolveit.de This iterative process allows for the highly efficient exploration of chemical space to build a potent and selective drug candidate. frontiersin.org

The discovery of the B-RAF kinase inhibitor vemurafenib (B611658) is a landmark success for FBDD, starting from a 7-azaindole fragment. pharmablock.comnih.gov This success has cemented the status of azaindole scaffolds as valuable starting points in modern drug discovery campaigns. benthamdirect.com

Analytical and Spectroscopic Characterization Methods in 4 Azaindole Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable tools for the structural determination of organic molecules like 3-Acetyl-7-bromo-4-azaindole. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques used to provide detailed information about the molecular framework and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides insight into the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are utilized to characterize this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The protons on the pyridine (B92270) and pyrrole (B145914) rings will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The acetyl group's methyl protons will resonate in the upfield region, generally around 2.5 ppm. The NH proton of the pyrrole ring is expected to appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the acetyl group is expected to have a chemical shift in the range of 190-200 ppm. The carbons of the aromatic rings will resonate between 110 and 150 ppm. The methyl carbon of the acetyl group will appear at a much higher field, typically around 25-30 ppm.

Expected NMR Data for this compound:

| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| NH | ~11.0-12.0 (br s) | - |

| C2-H | ~8.0-8.5 (s) | ~125-130 |

| C5-H | ~8.5-9.0 (d) | ~145-150 |

| C6-H | ~7.5-8.0 (d) | ~120-125 |

| COCH₃ | ~2.5-2.7 (s) | ~25-30 (CH₃), ~190-195 (CO) |

| C3 | - | ~115-120 |

| C3a | - | ~135-140 |

| C7 | - | ~110-115 |

| C7a | - | ~140-145 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is an estimation based on structurally similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula (C₉H₇BrN₂O). The mass spectrum would also show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule might include the loss of the acetyl group (CH₃CO) or the bromine atom. The fragmentation of the azaindole ring system can also lead to characteristic ions. scirp.orglibretexts.org

Expected Mass Spectrometry Data:

| Fragment | Expected m/z | Description |

| [M]⁺ | 239/241 | Molecular ion peak showing bromine isotope pattern |

| [M-CH₃CO]⁺ | 196/198 | Loss of the acetyl group |

| [M-Br]⁺ | 160 | Loss of the bromine atom |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for assessing the purity of non-volatile and thermally sensitive compounds. nih.govijstr.org A reversed-phase HPLC method, typically using a C18 column, can be developed to separate this compound from any starting materials, by-products, or other impurities. The purity is determined by integrating the peak area of the main compound relative to the total peak area in the chromatogram. HPLC can also be used for the purification of the compound on a preparative scale. The development of a robust HPLC method is crucial for quality control in any synthetic process. acs.org

Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is a powerful technique for purity assessment. ijstr.org While the volatility of this compound might be limited, GC-MS analysis could provide valuable information about volatile impurities. The retention time in GC is a characteristic property of the compound under specific conditions, and the mass spectrometer provides structural information for each separated component. nih.govijstr.org

Q & A

Q. What role does the 7-azaindole scaffold play in modulating biological activity, and how can this be validated experimentally?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.